molecular formula C23H30ClNO B12775589 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride CAS No. 130820-46-1

1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride

Cat. No.: B12775589
CAS No.: 130820-46-1
M. Wt: 371.9 g/mol
InChI Key: XHNKBLVSQZDYAW-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a piperidinyl group through a propanol chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride involves several steps, typically starting with the preparation of the cyclopropylphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the phenyl and piperidinyl groups. Common synthetic routes include:

    Grignard Reaction: The cyclopropylphenyl intermediate reacts with phenylmagnesium bromide to form the desired product.

    Hydrogenation: The intermediate undergoes hydrogenation in the presence of a palladium catalyst to reduce any double bonds.

    Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures to control the reaction rate and yield.

Scientific Research Applications

1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: The compound’s stability and reactivity make it useful in manufacturing processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride can be compared with similar compounds, such as:

    1-(4-Cyclopropylphenyl)-3-(1-piperidinyl)propanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    1-Phenyl-3-(1-piperidinyl)propanol: Lacks the cyclopropyl group, affecting its stability and biological activity.

    1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)ethanol: The ethanol group alters its solubility and reactivity compared to the propanol derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

130820-46-1

Molecular Formula

C23H30ClNO

Molecular Weight

371.9 g/mol

IUPAC Name

1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C23H29NO.ClH/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19;/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2;1H

InChI Key

XHNKBLVSQZDYAW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O.Cl

Origin of Product

United States

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